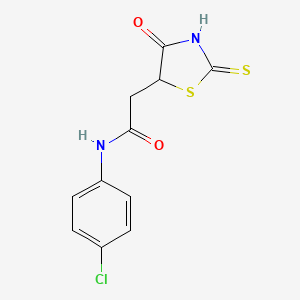

N-(4-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(4-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolone derivative characterized by a 4-chlorophenyl group attached to an acetamide moiety and a 2-mercapto-4-oxothiazol-5-yl substituent. Thiazolone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, owing to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . The compound’s structure allows for tautomeric equilibria between thione and thiol forms, which can influence its reactivity and biological activity .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c12-6-1-3-7(4-2-6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUXOSNNRSNLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=S)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidine derivative with significant biological activity. Its molecular formula is CHClNOS, and it has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer research.

| Property | Value |

|---|---|

| Molecular Weight | 300.78 g/mol |

| CAS Number | 1142200-16-5 |

| Structure | Chemical Structure |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds with thiazole moieties exhibit promising antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against Hepatitis C Virus (HCV). In vitro studies demonstrated that certain thiazolidine derivatives inhibited the activity of NS5B RNA polymerase by over 95% with IC values ranging between 31.9 μM and 32.2 μM .

Anticancer Activity

Thiazole-based compounds have also been investigated for their anticancer effects. The structure activity relationship (SAR) studies reveal that modifications at specific positions on the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds containing a methyl group at the para position of the phenyl ring showed increased activity against Bcl-2 Jurkat cells and A-431 cells .

The following table summarizes the IC values of related thiazole compounds:

| Compound ID | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 |

| Compound 10 | Jurkat | 1.98 ± 1.22 |

| Compound 13 | Both Cell Lines | < Doxorubicin |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in viral replication and cancer cell proliferation. The presence of electron-donating groups on the phenyl ring enhances its interaction with target proteins, leading to increased efficacy .

Case Studies

Several case studies have documented the efficacy of thiazolidine derivatives in clinical settings:

- Hepatitis C Treatment : A study involving a series of thiazolidine derivatives demonstrated significant antiviral activity against HCV in vitro, suggesting potential for further development into therapeutic agents.

- Cancer Cell Line Studies : In experiments with various cancer cell lines, compounds similar to this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

Scientific Research Applications

The compound features a chlorophenyl group and a thiazolidine ring, which are critical for its biological interactions. The presence of the mercapto group enhances its reactivity and potential as a bioactive agent.

Antimicrobial Activity

Recent studies have indicated that N-(4-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Research

The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown promising results against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes that are involved in disease pathways. This characteristic makes it a valuable tool in drug discovery and development, especially for diseases where enzyme inhibition is a therapeutic strategy.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antibacterial agent .

Case Study 2: Anticancer Potential

A separate investigation reported in Cancer Letters highlighted the compound's ability to induce cell death in breast cancer cells through oxidative stress mechanisms. The study concluded that this compound could be developed into a lead candidate for further anticancer drug development .

Case Study 3: Enzyme Inhibition Mechanism

Research published in Biochemical Pharmacology explored the enzyme inhibition properties of this compound on specific kinases involved in cancer progression. The findings revealed that the compound effectively inhibited these kinases, providing insights into its potential role in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The following table summarizes key structural analogs and their substituent-dependent properties:

*Calculated based on molecular formula.

Key Observations:

- Halogen Substituents (Cl vs.

- Nitro vs. Chloro Groups: The nitro-substituted analog exhibits stronger electron-withdrawing effects, which may stabilize the thione tautomer and alter reactivity in nucleophilic environments.

- Trifluoromethyl Group: The CF₃ substituent in enhances metabolic stability and electron deficiency, favoring interactions with hydrophobic enzyme pockets.

Tautomeric Behavior

Thiazolone derivatives often exhibit tautomerism between thione (I) and thiol (A) forms. For example:

- N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyliminothiazolidin-5-yl)acetamide (3c-I) and 2-(2-anilino-4-oxothiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (3c-A) exist in a 1:1 ratio .

- N-(4-nitrophenyl) analogs similarly show tautomeric equilibria influenced by electron-withdrawing nitro groups .

The target compound’s 4-chlorophenyl group likely stabilizes the thiol form due to moderate electron-withdrawing effects, balancing tautomeric populations. In contrast, nitro or trifluoromethyl substituents may shift equilibria toward the thione form, altering reactivity.

Structural and Crystallographic Insights

- Crystal Packing: The thiadiazole derivative N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide forms a 3D network via N–H···O and C–H···O hydrogen bonds, with a dihedral angle of 86.82° between aromatic rings. Similar packing motifs are expected for the target compound.

- Intramolecular Interactions: Short S···O contacts (e.g., 2.682 Å in ) may influence conformational flexibility and tautomer stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.